molecular formula C16H23NO5 B1387771 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate CAS No. 1219438-56-8

4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate

Cat. No.: B1387771
CAS No.: 1219438-56-8
M. Wt: 309.36 g/mol
InChI Key: MQXVIECQDKYSBE-DMDPSCGWSA-N
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Description

4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate is a complex organic compound characterized by its pyrrolidine ring structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction using a furyl halide and a base.

    Esterification: The carboxylic acid groups on the pyrrolidine ring are esterified using tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form a furanone derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted pyrrolidine derivatives.

Scientific Research Applications

4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl 2-ethyl (2R,4R)-5-(2-thienyl)-pyrrolidine-2,4-dicarboxylate: Similar structure but with a thienyl group instead of a furyl group.

    4-Tert-butyl 2-ethyl (2R,4R)-5-(2-phenyl)-pyrrolidine-2,4-dicarboxylate: Similar structure but with a phenyl group instead of a furyl group.

Uniqueness

4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate is unique due to the presence of the furyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl (2R,4S,5R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVIECQDKYSBE-DMDPSCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]([C@@H](N1)C2=CC=CO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate
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4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate
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4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate
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4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate
Reactant of Route 5
4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate
Reactant of Route 6
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4-Tert-butyl 2-ethyl (2R,4R)-5-(2-furyl)-pyrrolidine-2,4-dicarboxylate

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